REACTION_CXSMILES
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[C:1]([O:4][C:5]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:6]=1[C:7](O)=[O:8])(=[O:3])[CH3:2].P(Cl)(Cl)(Cl)(Cl)[Cl:16]>C1C=CC=CC=1>[C:1]([O:4][C:5]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:6]=1[C:7]([Cl:16])=[O:8])(=[O:3])[CH3:2]
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Name
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Quantity
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21.4 g
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Type
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reactant
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Smiles
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C(C)(=O)OC1=C(C(=O)O)C=C(C=C1)Cl
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Name
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Quantity
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20.8 g
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Type
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reactant
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Smiles
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P(Cl)(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The clear solution is refluxed for 1 hour
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Duration
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1 h
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Type
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CONCENTRATION
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Details
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concentrated to dryness
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Type
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DISTILLATION
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Details
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The residue is distilled
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Type
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CUSTOM
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Details
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bp 112°C at 0.1 mm to give a clear oil which
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Name
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Type
|
|
Smiles
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C(C)(=O)OC1=C(C(=O)Cl)C=C(C=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |